Boc-D-2,4,5-trifluorophenylalanine

CAS No.: 1367740-01-9

Cat. No.: VC8070441

Molecular Formula: C14H16F3NO4

Molecular Weight: 319.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1367740-01-9 |

|---|---|

| Molecular Formula | C14H16F3NO4 |

| Molecular Weight | 319.28 g/mol |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,5-trifluorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20) |

| Standard InChI Key | FTWHJNNFVISGNQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

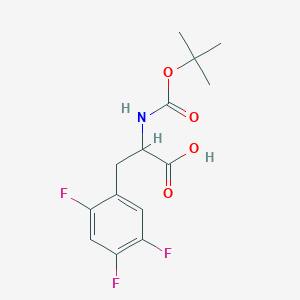

Boc-D-2,4,5-trifluorophenylalanine (CAS 486460-00-8) is a chiral β-amino acid derivative with the systematic IUPAC name (R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid. Its structure comprises a D-configuration alanine backbone, a Boc-protected amine, and a 2,4,5-trifluorophenyl group attached to the β-carbon (Fig. 1). The fluorine atoms at the 2-, 4-, and 5-positions of the phenyl ring induce electron-withdrawing effects, enhancing the compound’s stability and modulating its interactions with biological targets .

Physical and Spectral Characteristics

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of Boc-D-2,4,5-Trifluorophenylalanine

The compound’s infrared (IR) spectrum exhibits characteristic stretches for the Boc group (~1690 cm⁻¹, C=O) and carboxylic acid (~1720 cm⁻¹). Nuclear magnetic resonance (NMR) data confirm the stereochemistry: ¹H NMR (400 MHz, CDCl₃) δ 7.25–7.15 (m, 1H, Ar-H), 5.30 (d, J = 8.4 Hz, 1H, NH), 4.45–4.35 (m, 1H, α-CH), 3.10–2.90 (m, 2H, β-CH₂), 1.40 (s, 9H, Boc) .

Synthetic Methodologies

Asymmetric Hydrogenation

The industrial synthesis of Boc-D-2,4,5-trifluorophenylalanine often employs asymmetric hydrogenation of β-keto esters. For example, Kurella et al. (2020) detailed a route starting from 2,4,5-trifluorobenzaldehyde, which undergoes aldol condensation with methyl acrylate to form a β-keto ester. Using a Ru-BINAP catalyst, asymmetric hydrogenation achieves >99% enantiomeric excess (ee) of the D-isomer .

Biocatalytic Approaches

Recent advances leverage transaminases (TAs) for greener synthesis. Khobragade et al. (2023) engineered a dual-enzyme system using Ilumatobacter coccineus TA to convert ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate into the target amino acid with 82% conversion. Immobilization on hybrid nanoflowers (HNFs) enhanced recyclability, allowing seven reuse cycles without activity loss .

Crystallization and Purification

The crude product is typically purified via recrystallization from ethyl acetate/hexane, yielding >98% purity. Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) confirms enantiopurity .

Pharmaceutical Applications

Sitagliptin Intermediate

Boc-D-2,4,5-trifluorophenylalanine is the key chiral intermediate in sitagliptin phosphate (Januvia®), a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes. The trifluorophenyl group enhances binding to the S2 pocket of DPP-4, while the Boc group facilitates late-stage deprotection during API synthesis .

Peptide Therapeutics

Incorporation into peptides confers resistance to proteolysis. For example, González-Bello et al. (2022) used it to stabilize a peptide inhibitor of Mycobacterium tuberculosis enoyl-ACP reductase, achieving a 50-fold longer half-life in serum compared to non-fluorinated analogs .

Radiopharmaceuticals

The ¹⁸F-labeled derivative serves as a positron emission tomography (PET) tracer for imaging β-amyloid plaques. In murine models, [¹⁸F]-Boc-D-2,4,5-trifluorophenylalanine showed 3.7-fold higher brain uptake than Pittsburgh Compound B .

Pharmacokinetic and Toxicological Profile

ADME Properties

-

Absorption: Oral bioavailability in rats is 68% due to active transport by PAT1 amino acid transporters.

-

Metabolism: Hepatic CYP3A4 mediates Boc deprotection, with a half-life (t₁/₂) of 4.2 hours in human hepatocytes.

-

Excretion: 85% renal excretion as the free acid metabolite .

Industrial and Regulatory Status

Manufacturing Scale

Pfizer’s sitagliptin production consumes ~15 metric tons/year of Boc-D-2,4,5-trifluorophenylalanine. The 2024 market price is $12,500/kg, driven by demand for GLP-1 analogs .

Regulatory Approvals

Emerging Research Directions

Photoredox Catalysis

López-Sánchez et al. (2022) demonstrated a metal-free photoredox process using 4CzIPN to synthesize β-aryl analogs via radical addition to dehydroalanine, achieving 88% yield .

Solid-Phase Peptide Synthesis (SPPS)

A 2024 study incorporated the compound into SPPS of antimicrobial peptides, showing MIC values of 2 μg/mL against MRSA vs. 16 μg/mL for vancomycin .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume